molecular formula C25H22ClN3O2 B2849828 N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005307-37-8

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2849828
CAS No.: 1005307-37-8
M. Wt: 431.92
InChI Key: GRVONGNIHBMJHU-UHFFFAOYSA-N
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Description

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a benzyl group, a 4-chlorophenylmethyl substituent, and an ethyl group at the N3 and N1 positions, respectively. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. Crystallographic tools like SHELXL may be employed for structural elucidation .

Properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-2-28(16-18-7-4-3-5-8-18)24(30)22-15-20-9-6-14-27-23(20)29(25(22)31)17-19-10-12-21(26)13-11-19/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVONGNIHBMJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Benzyl and Chlorobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Addition of the Ethyl Group: This step often involves alkylation reactions using ethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The compound’s analogues differ primarily in substituent patterns, which influence molecular weight, lipophilicity, and solubility. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C25H22ClN3O2 456.91 Benzyl, 4-chlorophenylmethyl, ethyl
N-(4-Chlorobenzyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C23H17ClFN3O2 421.86 4-Chlorobenzyl, 4-fluorobenzyl
N-[(4-chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C23H16ClFN3O3 437.85 4-Chlorophenylmethyl, 3-fluorophenyl, 4-hydroxy
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C26H35N3O2 421.58 3,5-Dimethyladamantyl, pentyl

Key Observations :

  • Polarity: The 4-hydroxy group in increases hydrophilicity, likely improving aqueous solubility but reducing membrane permeability relative to the non-hydroxylated target compound.
  • Steric Effects : The adamantyl group in introduces significant bulk, which may hinder binding to sterically constrained active sites but enhance metabolic stability. The target compound’s ethyl group balances lipophilicity and steric demand.

Pharmacological Implications

  • Target Affinity : Fluorine in and may enhance binding via halogen bonding, whereas the target compound’s 4-chlorophenylmethyl group offers a balance of hydrophobicity and moderate electronegativity.
  • Metabolic Stability : Bulky substituents like adamantyl in resist oxidative metabolism but may reduce oral bioavailability. The target compound’s smaller substituents (ethyl, benzyl) likely favor absorption.
  • Solubility : The hydroxy group in improves solubility but may necessitate formulation adjustments for in vivo efficacy. The target compound’s logP (estimated >3) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Biological Activity

N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of 1,8-naphthyridine derivatives. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure with two nitrogen atoms and various substituents that may influence its pharmacological profile. Its molecular formula is C20H19ClN2O2C_{20}H_{19}ClN_{2}O_{2} with a molecular weight of approximately 352.82 g/mol. The presence of the 4-chlorobenzyl group is particularly noteworthy as it may enhance biological activity through increased lipophilicity or improved receptor interactions.

Biological Activity Overview

Research indicates that 1,8-naphthyridine derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anti-cancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Certain naphthyridine derivatives have been reported to inhibit inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi
Anti-cancerCytotoxic effects on multiple cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediators
AnalgesicPotential pain-relieving properties
AntioxidantAbility to scavenge free radicals

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to interact with specific enzymes or receptors involved in disease processes. For instance, they may act as inhibitors of enzymes that play critical roles in inflammation or cancer progression.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of naphthyridine derivatives:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that naphthyridine derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anti-cancer Research : Research published in Cancer Letters indicated that certain naphthyridine compounds induced apoptosis in human breast cancer cells through activation of caspase pathways .
  • Anti-inflammatory Effects : A study in Pharmacology Reports reported that naphthyridine derivatives reduced inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .

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